molecular formula C11H14F3NO B8213080 5-Isobutoxy-2-(trifluoromethyl)aniline

5-Isobutoxy-2-(trifluoromethyl)aniline

Cat. No.: B8213080
M. Wt: 233.23 g/mol
InChI Key: SOELLJLNTVGPNO-UHFFFAOYSA-N
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Description

5-Isobutoxy-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutoxy-2-(trifluoromethyl)aniline typically involves the introduction of the isobutoxy and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is reacted with isobutyl bromide and trifluoromethylating agents under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-Isobutoxy-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Isobutoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isobutoxy group may influence the compound’s binding affinity to enzymes or receptors, modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isobutoxy-2-(trifluoromethyl)phenol
  • 5-Isobutoxy-2-(trifluoromethyl)benzene
  • 5-Isobutoxy-2-(trifluoromethyl)benzoic acid

Uniqueness

5-Isobutoxy-2-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both the isobutoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methylpropoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7(2)6-16-8-3-4-9(10(15)5-8)11(12,13)14/h3-5,7H,6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOELLJLNTVGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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